molecular formula C11H16N2 B1388017 3-{[Cyclopropyl(methyl)amino]methyl}aniline CAS No. 1095038-05-3

3-{[Cyclopropyl(methyl)amino]methyl}aniline

Cat. No.: B1388017
CAS No.: 1095038-05-3
M. Wt: 176.26 g/mol
InChI Key: ZKNUYVAIAHIZGZ-UHFFFAOYSA-N
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Description

3-{[Cyclopropyl(methyl)amino]methyl}aniline is an organic compound with a unique structure that includes a cyclopropyl group, a methyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[Cyclopropyl(methyl)amino]methyl}aniline typically involves the reaction of cyclopropylmethylamine with aniline under specific conditions. One common method includes:

    Cyclopropylmethylamine Preparation: Cyclopropylmethylamine can be synthesized by the reaction of cyclopropylcarbinol with ammonia in the presence of a catalyst.

    Coupling Reaction: The cyclopropylmethylamine is then reacted with aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[Cyclopropyl(methyl)amino]methyl}aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of corresponding cyclopropylmethylamine oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

3-{[Cyclopropyl(methyl)amino]methyl}aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 3-{[Cyclopropyl(methyl)amino]methyl}aniline involves its interaction with specific molecular targets. The cyclopropyl group can enhance binding affinity to certain receptors, while the aniline moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Similar in structure but lacks the aniline moiety.

    Methylamine: Similar in structure but lacks the cyclopropyl group.

    Aniline: Lacks the cyclopropyl and methyl groups.

Uniqueness

3-{[Cyclopropyl(methyl)amino]methyl}aniline is unique due to the presence of both cyclopropyl and aniline moieties, which provide a combination of properties not found in the individual components. This makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

3-[[cyclopropyl(methyl)amino]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-13(11-5-6-11)8-9-3-2-4-10(12)7-9/h2-4,7,11H,5-6,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNUYVAIAHIZGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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